![molecular formula C9H18N2O4S2 B11843210 5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane CAS No. 89777-43-5](/img/structure/B11843210.png)
5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features two methylsulfonyl groups attached to a diazaspiro nonane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro nonane precursor with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding diazaspiro nonane.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the parent diazaspiro nonane.
Substitution: Formation of various substituted diazaspiro nonane derivatives.
Scientific Research Applications
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane largely depends on its interaction with biological targets. The compound’s sulfonyl groups can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,8-diazabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.
5,8-diazabicyclo[4.3.0]nonane: Another related compound with a different ring structure.
Uniqueness
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is unique due to its spirocyclic structure and the presence of two methylsulfonyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89777-43-5 |
|---|---|
Molecular Formula |
C9H18N2O4S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane |
InChI |
InChI=1S/C9H18N2O4S2/c1-16(12,13)10-5-6-11(17(2,14)15)8-9(7-10)3-4-9/h3-8H2,1-2H3 |
InChI Key |
BHFPMSYWAKEVSV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC2(C1)CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)
![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
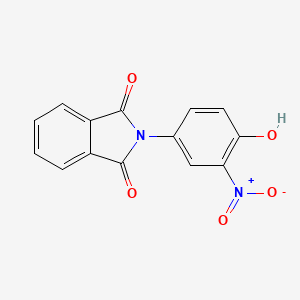
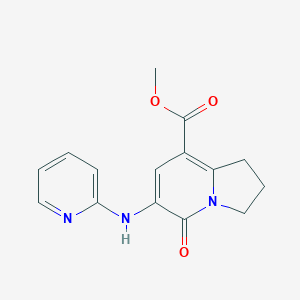
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
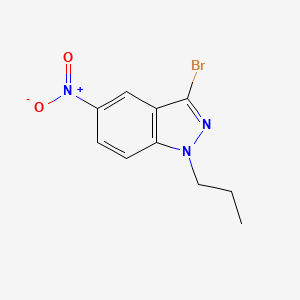
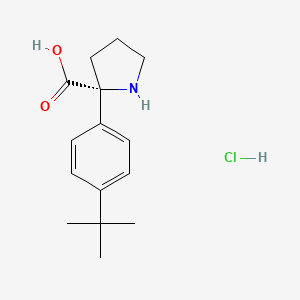
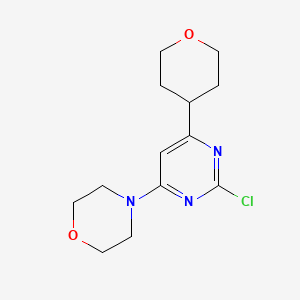
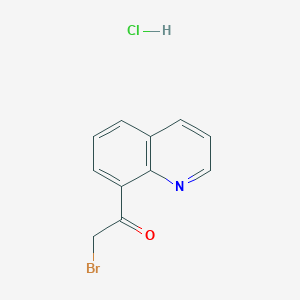

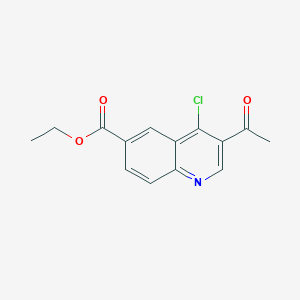
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
